

# Application Notes and Protocols: Carbaryl Biomonitoring Using Urinary 1-Naphthol

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## Compound Focus: Carbaryl

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## Introduction

**Carbaryl** (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide used in agricultural, commercial, and residential applications. Human exposure occurs primarily through dietary intake, occupational activities, and environmental contamination. Unlike persistent organic pollutants, **carbaryl** undergoes **rapid metabolism** and does not accumulate in tissues, making traditional environmental monitoring insufficient for assessing individual internal dose. The **primary metabolite**, 1-naphthol (1-N), is excreted in urine and serves as the most reliable biomarker for assessing recent **carbaryl** exposure. These Application Notes and Protocols provide detailed methodologies for quantifying urinary 1-naphthol to enable accurate assessment of **carbaryl** exposure in human biomonitoring studies.

## Background and Significance

### Metabolic Pathway and Biomarker Utility

**Carbaryl** is rapidly metabolized to 1-naphthol via hydrolysis in the body. 1-naphthol undergoes conjugation and is subsequently excreted in urine, with most of the recovered dose excreted within 24 hours. The

**elimination half-life** of urinary 1-naphthol following **carbaryl** exposure is approximately **3.6 hours** (range: 2.5–4.8 hours), making it an excellent biomarker for recent exposure assessment [1].

## Specificity Considerations

A critical consideration in interpreting urinary 1-naphthol measurements is **lack of specificity** to **carbaryl** exposure. 1-naphthol is also a major metabolite of naphthalene, a polycyclic aromatic hydrocarbon found in combustion products, tobacco smoke, and various environmental sources. To address this limitation, the **simultaneous measurement** of both 1-naphthol and 2-naphthol (a specific naphthalene metabolite) and calculation of their ratio can help distinguish between **carbaryl** and naphthalene exposure sources. A 1-naphthol/2-naphthol ratio  $>2$  suggests significant **carbaryl** exposure [2] [3].

Table 1: Key Pharmacokinetic Parameters of Urinary 1-Naphthol Following **Carbaryl** Exposure

Parameter	Value	Notes	Reference
Elimination half-life	3.6 hours	Range: 2.5-4.8 hours	[1]
Time to peak concentration	2-6 hours	Post-oral exposure	[1]
Percentage of dose recovered as 1-N in urine	22% (mean)	Range: 11%-43% within 24 hours	[1]
Acceptable Daily Intake (ADI) of carbaryl	0.008 mg/kg body weight/day	Regulatory standard	[1]

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

#### 3.1.1 Principle

This method utilizes reverse-phase chromatography separation followed by sensitive fluorescence detection for quantification of 1-naphthol in urine samples.

### 3.1.2 Sample Preparation Protocol

- **Hydrolysis of Conjugates:** Mix duplicate 2 mL aliquots of urine with 100  $\mu$ L glucuronidase solution (250  $\mu$ L glucuronidase from *Helix pomatia* in 50 mL 0.1 M acetate buffer, pH 5) and 900  $\mu$ L acetate buffer
- **Incubation:** Incubate samples overnight at 37°C to release free naphthols from glucuronide conjugates
- **Solid Phase Extraction (SPE):**
  - Condition C18 SPE cartridge (1 mL, 100 mg) with 2 mL methanol followed by 2 mL water
  - Load hydrolyzed urine sample
  - Wash with 1 mL water followed by 1 mL 30% acetonitrile
  - Elute with 200  $\mu$ L methanol
- **Analysis:** Inject 100  $\mu$ L of extract for HPLC analysis [1]

### 3.1.3 Instrumental Parameters

- **Column:** Pursuit XRs C18 column (150  $\times$  4.6 mm)
- **Mobile Phase:** Isocratic 65% methanol:35% water
- **Flow Rate:** 1 mL/min
- **Detection:** Fluorescence (excitation 227 nm, emission 430 nm)
- **Calibration:** Linear up to at least 200 nmol/L (least squares regression coefficient >0.99) [1]

## UPLC-MS/MS Method

### 3.2.1 Principle

Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides enhanced sensitivity and specificity for 1-naphthol quantification.

### 3.2.2 Sample Preparation Protocol

- **Internal Standard Addition:** Add 1-naphthol-d7 and 2-naphthol-d7 to 1 mL urine
- **Enzymatic Hydrolysis:** Hydrolyze conjugated forms with  $\beta$ -glucuronidase at 37°C for 16 hours
- **SPE Extraction:** Use mixed-mode SPE cartridge (Oasis MAX, 60 mg)
- **Elution and Reconstitution:** Elute with methanol, dry and reconstitute in 200  $\mu$ L mobile phase [3]

### 3.2.3 Instrumental Parameters

- **Column:** Halo C18 column (2.1 × 50 mm, 2.7 μm)
- **Mobile Phase:**
  - A: 0.01% NH<sub>4</sub>OH in water
  - B: Acetonitrile
- **Gradient:** Isocratic with 28% B over 3.5 minutes
- **Detection:** Tandem mass spectrometry with multiple reaction monitoring [3]

## Novel Sensing Approaches

### 3.3.1 Eu<sup>3+</sup> Functionalized MOF-Based Sensor

A promising alternative method utilizes a luminescent europium-functionalized metal-organic framework (Eu<sup>3+</sup>@MOF-253) sensor for detecting 1-naphthol in urine. This approach offers advantages of simplicity, cost-effectiveness, and potential for field deployment [4].

## Quality Assurance and Method Validation

### Method Performance Parameters

Table 2: Analytical Method Performance Characteristics

Parameter	HPLC-Fluorescence	UPLC-MS/MS
Linear range	Up to 200 nmol/L	Not specified
Regression coefficient	>0.99	Not specified
Inter-assay variation (CV)	17% for 1-naphthol	Not specified
Detection limit	10 nmol/L	Not specified
Extraction recovery	90.7-96.0%	Not specified

## Creatinine Adjustment

- **Creatinine Measurement:** Use automated alkaline picrate method
- **Quality Control:** Within-day CV 1.5%; between-day CV 3% at 6 mM
- **Application:** Adjust urinary 1-naphthol concentrations for hydration status ( $\mu\text{mol/mol}$  creatinine) [1]

## Data Interpretation and Reference Values

### Expected Concentration Ranges

Table 3: Reference Values for Urinary 1-Naphthol in Different Exposure Scenarios

Population	1-Naphthol Concentration	Notes	Reference
General population (background)	<10-20 $\mu\text{mol/mol}$ creatinine	Upper limit range	[1]
Oral ADI dose (0.008 mg/kg carbaryl)	37.4 $\mu\text{mol/mol}$ creatinine (mean)	Range: 21.3-84.3 in 24h collections	[1]

| Occupational naphthalene exposure | Median: 4.2  $\mu\text{mol/mol}$  creatinine | Range: [2]="" [5].="" [fontname="Arial" [label="Exposure Assessment" [shape="rectangle," ];="" ``dot="" a="" absorbed="" absorption="" accurately="" adi="" after="" analysis="" and="" applicator="" been="" between="" bgcolor="#F1F3F4" biological="" biomarker="" can="" carbaryl="" carbarylexposure="" color="#5F6368" conjugation="" correlation="" creatinine="" datainterpretation="" demonstrated="" determine="" digraph="" dose="" dose,="" edge="" either="" evaluate="" exposure="" exposure.="" exposureassessment="" family="" family,="" farmer="" fillcolor="#EA4335" fontcolor="#202124" fontname="Arial" fontsize="10," for="" g="" graph="" guidance="" has="" his="" hours="" hydrolysis="" in="" indirect="" labeldistance="2.5];" levels="" measurements="" members="" metabolic="" metabolism="" metabolite="" mol="" monitoring="" multiple="" necessary="" node="" occupational="" or="" particularly="" pathway="" peak="" post-dose="" quantification="" rankdir="TB;" samplecollection="" sampleprep="" serum="" spot="" studies.="" the="" to="" urinary=""

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## Applications in Research and Public Health

Urinary 1-naphthol biomonitoring has been successfully employed in various research contexts. In environmental epidemiology studies, this biomarker has revealed associations with male reproductive health parameters, including sperm motility and sperm DNA damage. The differentiation between **carbaryl** and naphthalene exposure sources using the 1-naphthol/2-naphthol ratio enabled researchers to determine that **carbaryl** exposure was likely responsible for effects on sperm motility, while naphthalene exposure accounted for associations with sperm DNA damage [2].

The U.S. National Health and Nutrition Examination Survey (NHANES) has incorporated urinary 1-naphthol measurements to assess population-level exposure to **carbaryl** and naphthalene, providing valuable data for establishing reference ranges and identifying trends in population exposure over time [6].

## Conclusion

Urinary 1-naphthol measurement represents a robust, validated approach for assessing **carbaryl** exposure in human biomonitoring studies. The methodologies outlined in these Application Notes and Protocols provide researchers with detailed procedures for sample preparation, analysis, and data interpretation. Proper implementation of these protocols, including consideration of potential naphthalene co-exposure through simultaneous 2-naphthol measurement, enables accurate assessment of **carbaryl** exposure for occupational health monitoring, epidemiological research, and public health surveillance.

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